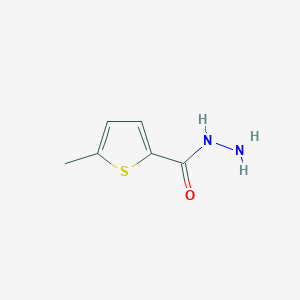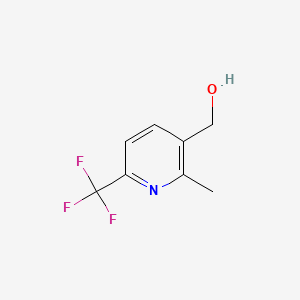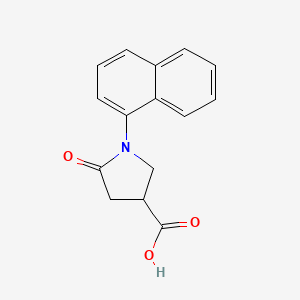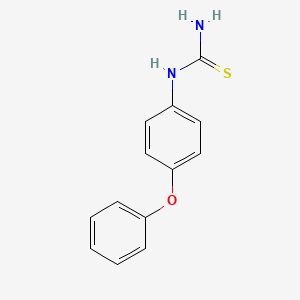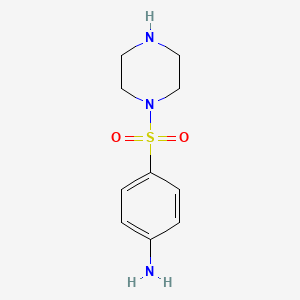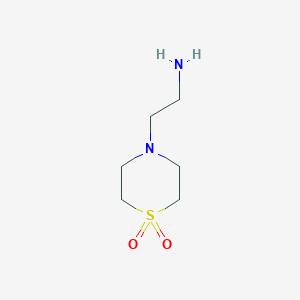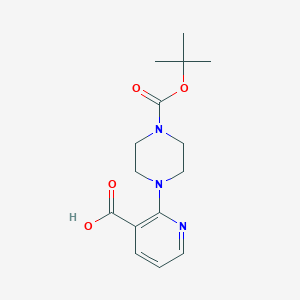
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
Acetyl-CoA Carboxylase Inhibitors : A study by Chonan et al. (2011) described the synthesis of novel (4-piperidinyl)-piperazine derivatives as potent ACC1/2 non-selective inhibitors. These compounds showed inhibitory activities in enzyme and cell-based assays and exhibited a reduction of hepatic de novo fatty acid synthesis in rats.
Asymmetric Synthesis of α-Branched 2-Piperazinylbenzylamines : Jiang et al. (2005) conducted a study focusing on the nucleophilic 1,2-addition of different organometallic reagents to give highly diastereomerically enriched adducts of N-Boc-2-piperazinylbenzyl-tert-butanesulfinamides. This method facilitates extensive structure-activity studies in drug development, particularly for melanocortin 4 receptor ligands (Jiang et al., 2005).
Application in Materials Science
- Electrolytic Coloring of Anodized Aluminum : Moshohoritou et al. (1994) explored the use of nicotinic acid and related compounds, including piperazine, as additives in the electrolytic coloring of anodized aluminum from tin(II) solutions, analyzing their influence on throwing power and resistance to oxidation (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).
Application in Organic Synthesis
Preparation of Piperazine-2,5-diones : Nikulnikov et al. (2010) demonstrated an efficient synthesis of diastereomerically pure, racemic piperazine-2,5-diones from N-tert-butoxycarbonyl-protected α-amino acids. These compounds hold potential for diverse applications in organic and medicinal chemistry (Nikulnikov, Shumsky, & Krasavin, 2010).
Synthesis of Novel Piperazine Derivatives with Antihistamine Activity : Kmoníček et al. (1994) synthesized compounds derived from nicotinic acid with structural resemblance to antidepressant agents. These compounds, including substituted nicotinic acid piperazides, were used as intermediates for further synthesis and pharmacological testing (Kmoníček, Valchář, & Polívka, 1994).
Anti-Malarial Piperazine Derivatives : Cunico et al. (2009) reported on the crystal structures of active tert-butyl piperazine derivatives with anti-malarial activity. Their study highlights the importance of specific molecular conformations and substituents for generating activity (Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009).
Synthesis and Characterization of Tert-butyl Piperazine Derivatives : Sanjeevarayappa et al. (2015) synthesized and characterized tert-butyl piperazine derivatives, exploring their structural aspects and potential biological applications, such as antibacterial and anthelmintic activities (Sanjeevarayappa, Iyengar, Kumar, Suchetan, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-9-7-17(8-10-18)12-11(13(19)20)5-4-6-16-12/h4-6H,7-10H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDJPSKVYOSWDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378110 |
Source


|
| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid | |
CAS RN |
902835-85-2 |
Source


|
| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

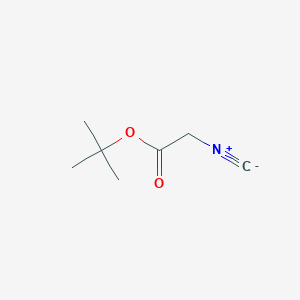
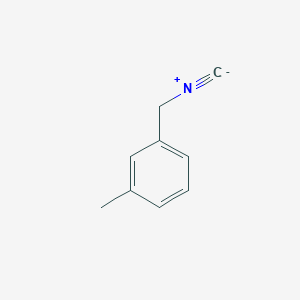
![3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1271438.png)
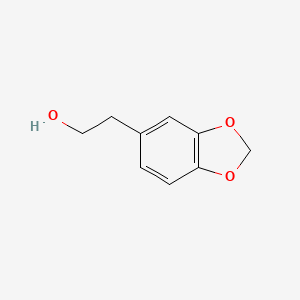
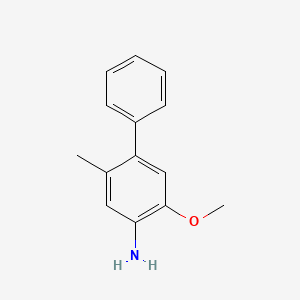
![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)
